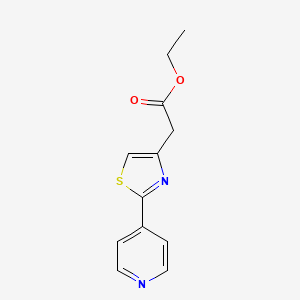

Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBJUBBYJUUKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278235 | |

| Record name | Ethyl 2-(4-pyridinyl)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-68-5 | |

| Record name | Ethyl 2-(4-pyridinyl)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80653-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-pyridinyl)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of the Ethyl 2 2 Pyridin 4 Yl Thiazol 4 Yl Acetate Scaffold

Modification of the Ester Moiety: Hydrolysis, Transesterification, and Hydrazide Formation

The ester group is a key functional handle for derivatization. Its reactivity is centered around nucleophilic attack at the carbonyl carbon, leading to a variety of useful intermediates.

Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-(pyridin-4-yl)thiazol-4-yl)acetic acid. crescentchemical.comsigmaaldrich.commolbase.com This transformation is fundamental, as the resulting carboxylic acid provides a new branching point for further modifications, such as amide bond formation.

Transesterification: While specific studies on the transesterification of Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate are not extensively detailed, the process is a standard conversion for esters. It involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, partial in situ transesterification of a similar ethyl thiazole-5-carboxylate has been observed during recrystallization from methanol-d4, resulting in the corresponding d3-methyl ester. nih.gov This indicates that the ester moiety is susceptible to alcoholysis under appropriate conditions.

Hydrazide Formation: One of the most significant transformations of the ester is its reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), a process known as hydrazinolysis. farmaciajournal.com Refluxing the ethyl ester with hydrazine hydrate, typically in an alcohol solvent like ethanol (B145695), quantitatively converts it into 2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide. farmaciajournal.comnih.govmdpi.comajol.info This hydrazide derivative is a crucial and versatile intermediate, serving as a precursor for the synthesis of a wide array of other heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. farmaciajournal.comresearchgate.net The formation of the hydrazide is confirmed by the appearance of characteristic signals for NH and NH₂ protons in ¹H NMR spectra. farmaciajournal.com

| Transformation | Reagent(s) | Product | Significance |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid | Creates a carboxylic acid functional group for further derivatization (e.g., amidation). crescentchemical.comsigmaaldrich.com |

| Transesterification | R-OH, H⁺ or Base | Alkyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate | Allows for the modification of the ester alkyl group, potentially altering solubility and reactivity. nih.gov |

| Hydrazide Formation | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol | 2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide | Forms a key intermediate for the synthesis of various other heterocyclic compounds. farmaciajournal.comresearchgate.net |

Substitutions on the Pyridine (B92270) and Thiazole (B1198619) Rings

The aromatic character of the pyridine and thiazole rings allows for substitution reactions, although their reactivity is dictated by the electron distribution within each ring system.

Thiazole Ring: The thiazole ring's reactivity is influenced by the presence of both a sulfur and a nitrogen atom. chemicalbook.com Calculated π-electron densities indicate that the C5 position is the primary site for electrophilic substitution, while the C2 position is the preferred site for nucleophilic attack. chemicalbook.comwikipedia.orgresearchgate.net The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at the C5 position. pharmaguideline.com Therefore, for the title compound, electrophilic reagents would be expected to react preferentially at the C5 position of the thiazole ring.

Pyridine Ring: The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to standard electrophilic substitution reactions like Friedel-Crafts alkylation, unless activated by electron-donating groups. youtube.com Conversely, it is more susceptible to nucleophilic attack. A powerful method for functionalizing electron-deficient pyridines is the Minisci reaction, which involves the addition of alkyl radicals. nih.gov This reaction often shows a high preference for the C2 and C4 positions. Given that the C2 position is blocked in the title compound's scaffold, C-H functionalization via a radical mechanism would be a plausible strategy to introduce substituents at the available positions on the pyridine ring. nih.gov

| Ring | Position | Predicted Reactivity | Potential Reaction Type |

|---|---|---|---|

| Thiazole | C5 | Electron-rich, primary site for electrophilic attack. chemicalbook.comwikipedia.org | Electrophilic Aromatic Substitution (e.g., halogenation, nitration). |

| C2 | Electron-deficient, preferred site for nucleophilic attack. chemicalbook.com | Nucleophilic Aromatic Substitution (if a leaving group is present). | |

| Pyridine | C2, C6 (ortho) | Electron-deficient, susceptible to nucleophilic/radical attack. | Minisci Reaction (Radical Alkylation). nih.gov |

| C3, C5 (meta) | Less reactive towards electrophiles than benzene. | Electrophilic substitution under harsh conditions. |

Annulation and Fusion Reactions for Polycyclic Systems

The this compound scaffold, particularly through its hydrazide derivative, is an excellent starting material for building fused and linked polycyclic systems.

The acetohydrazide derivative is a key precursor for synthesizing various five-membered heterocycles. farmaciajournal.com For example, condensation of the hydrazide with various reagents can lead to the formation of new rings:

Oxadiazoles: Heating the hydrazide with acetic anhydride (B1165640) or propionic anhydride results in the formation of 2,5-disubstituted 1,3,4-oxadiazoles. farmaciajournal.com

Triazoles: The hydrazide can be converted to an N-allyl-hydrazinecarbothioamide by reacting with allyl isothiocyanate. Subsequent refluxing in an alkaline solution induces cyclization to form a 1,2,4-triazole-5(4H)-thione. farmaciajournal.com

Pyrazoles: Condensation of the hydrazide with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) is a common method for constructing pyrazole (B372694) rings. d-nb.info

Furthermore, the inherent structure of the thiazole ring can participate in cycloaddition reactions. Diels-Alder reactions of thiazoles with alkynes have been reported to proceed at high temperatures, leading to the formation of a pyridine ring after the extrusion of sulfur. wikipedia.org More specialized annulation strategies, such as the silver-catalyzed (2+4) annulation of 5-alkenyl thiazolones, have been developed to create spiro-polycyclic systems. rsc.org

| Starting Material | Reagent(s) | Resulting Polycyclic System | Reaction Type |

|---|---|---|---|

| 2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide | Acetic Anhydride | 1,3,4-Oxadiazole (B1194373) derivative | Cyclocondensation |

| 2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide | Allyl isothiocyanate, then KOH | 1,2,4-Triazole derivative | Addition-Cyclization |

| 2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide | Aryl aldehydes | Arylmethyliden-hydrazide (precursor to oxadiazolines) | Condensation |

| Thiazole Ring | Alkynes (e.g., DMAD) | Pyridine (after S extrusion) | [4+2] Cycloaddition (Diels-Alder) wikipedia.org |

Synthesis of Conjugates and Hybrid Molecules Featuring the Thiazole Unit

The title compound serves as a scaffold for creating larger hybrid molecules and conjugates, which often combine different pharmacophores to achieve enhanced or novel biological activities. The acetohydrazide intermediate is again central to many of these synthetic strategies.

A common approach is the condensation of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones, also known as Schiff bases. nih.gov These conjugates are valuable in their own right or can serve as intermediates for further cyclization reactions. ajol.info

Another important pathway involves the reaction of the acetohydrazide with isothiocyanates to yield N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides (thiosemicarbazides). mdpi.com These thiosemicarbazide (B42300) intermediates are versatile precursors that can be cyclized under different conditions to produce a variety of five-membered heterocyclic rings, effectively creating complex hybrid molecules:

1,2,4-Triazoles: Cyclization in a basic medium (e.g., NaOH) yields 4-substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com

1,3,4-Thiadiazoles: Cyclization under acidic conditions (e.g., concentrated H₂SO₄) leads to the formation of N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines. mdpi.com

1,3,4-Oxadiazoles: Desulfurative cyclization using reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI) can convert the thiosemicarbazide into a 1,3,4-oxadiazole ring system. acs.org

These multi-step syntheses allow for the systematic construction of diverse molecular libraries where the core this compound unit is linked to various other functional heterocyclic systems. nih.govresearchgate.net

| Intermediate | Reagent(s) | Hybrid/Conjugate Class | Example Final Structure |

|---|---|---|---|

| Acetohydrazide | Ar-CHO (Aromatic Aldehyde) | Hydrazide-Hydrazone (Schiff Base) | N'-arylmethylene-2-(2-(pyridin-4-yl)thiazol-4-yl)acetohydrazide |

| Acetohydrazide | Ar-NCS (Isothiocyanate) | Thiosemicarbazide | N-aryl-2-((2-(pyridin-4-yl)thiazol-4-yl)acetyl)hydrazinecarbothioamide |

| Thiosemicarbazide | Base (e.g., NaOH) | 1,2,4-Triazole-thione | 4-Aryl-5-((2-(pyridin-4-yl)thiazol-4-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Thiosemicarbazide | Acid (e.g., H₂SO₄) | 1,3,4-Thiadiazol-amine | N-Aryl-5-((2-(pyridin-4-yl)thiazol-4-yl)methyl)-1,3,4-thiadiazol-2-amine |

Pharmacological and Biological Investigations of Ethyl 2 2 Pyridin 4 Yl Thiazol 4 Yl Acetate and Its Derivatives

Antimicrobial Efficacy: Bacterial and Fungal Strains

Thiazole-containing compounds are well-documented for their significant antimicrobial activity against a variety of clinically relevant bacterial and fungal pathogens. farmaciajournal.comnih.gov Derivatives of the core Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate structure have been synthesized and evaluated to determine their efficacy against several microbial strains.

In Vitro Susceptibility Profiling

Studies on derivatives, such as those based on a 4-methyl-2-(pyridin-4-yl)-thiazole scaffold, have demonstrated a spectrum of antimicrobial activity. farmaciajournal.com A series of novel compounds derived from 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide were tested against Gram-positive bacteria, Gram-negative bacteria, and a fungal strain. farmaciajournal.com The in vitro antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with the results indicating varied levels of efficacy. farmaciajournal.com

For instance, newly synthesized compounds were screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. farmaciajournal.com The results from these screenings provide a quantitative measure of the concentration-dependent inhibitory effects of these derivatives on microbial growth. farmaciajournal.com

Interactive Data Table: Antimicrobial Activity of Selected Thiazole (B1198619) Derivatives

| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | >500 | farmaciajournal.com |

| Derivative B | Escherichia coli | 250 | farmaciajournal.com |

| Derivative C | Pseudomonas aeruginosa | 500 | farmaciajournal.com |

Elucidation of Potential Mechanisms of Growth Inhibition

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the antimicrobial action of the broader thiazole and thiazolidinone classes of compounds is an area of active research. For some thiazolidinone derivatives, it is suggested that their antibacterial action may involve the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan in the bacterial cell wall. nih.gov For antifungal activity, the proposed mechanism for related compounds often involves the inhibition of CYP51 (lanosterol 14α-demethylase), a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.gov The development of resistance to existing antibiotics underscores the need for new agents that may operate via different modes of action, a potential advantage of novel heterocyclic compounds like thiazoles. farmaciajournal.com

Antineoplastic Potential: Cellular Models and Pathways

The structural motif of a thiazole ring linked to other aromatic systems is found in various compounds investigated for their anticancer properties. scienceopen.com Research into derivatives of this compound aligns with this broader effort to identify new therapeutic agents for oncology. The evaluation of these compounds in cellular models helps to elucidate their potential to inhibit cancer cell proliferation and induce cell death.

Induction of Apoptosis and Cell Cycle Modulation

Studies on compounds with similar structural features have shown the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, an ethyl acetate (B1210297) fraction of a natural product demonstrated a strong inhibitory effect on prostate cancer cells (PC3). nih.gov This inhibition was linked to the induction of apoptosis and the arrest of the cell cycle in the S phase. nih.gov Such findings suggest that the ethyl acetate moiety, as present in the title compound, can be part of a molecular structure capable of exerting significant antiproliferative effects. The induction of apoptosis is a key therapeutic goal in cancer treatment, as it represents a clean and controlled elimination of malignant cells.

Involvement of Key Regulatory Proteins (e.g., Caspases, Bcl-2 Family)

The process of apoptosis is tightly regulated by a complex network of proteins, with the Bcl-2 family and caspases playing central roles. weizmann.ac.ilnih.gov The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax, Bak, Bid) that promote cell death and anti-apoptotic members (e.g., Bcl-2, Bcl-XL) that inhibit it. nih.govnih.gov The balance between these opposing factions is critical for determining a cell's fate. nih.gov A therapeutic compound can induce apoptosis by shifting this balance, for instance, by activating pro-apoptotic proteins or inhibiting anti-apoptotic ones. weizmann.ac.ilnih.gov This shift often leads to mitochondrial outer membrane permeabilization (MOMP), releasing factors like cytochrome c that activate the caspase cascade. weizmann.ac.ilnih.gov

Caspases are the primary executioners of apoptosis. weizmann.ac.il Once activated, these cysteine proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov The activation of effector caspases, such as caspase-3, is a common downstream event in apoptosis induced by anticancer agents. weizmann.ac.il Therefore, the antineoplastic potential of this compound derivatives is likely mediated through the modulation of these key regulatory proteins, tipping the cellular balance towards programmed cell death.

Enzyme Inhibitory Activities

The ability of small molecules to selectively inhibit enzymes is a foundational principle of modern pharmacology. Derivatives and structural analogues of this compound have been investigated for such properties.

A study on a structurally related compound, Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, identified it as a competitive inhibitor of Insulin-Degrading Enzyme (IDE). mdpi.com IDE is a significant therapeutic target for conditions including type 2 diabetes and certain cancers. mdpi.com The compound exhibited its inhibitory effect by binding to the catalytic site of the enzyme. mdpi.com This research highlights the potential for molecules containing an ethyl acetate group attached to a heterocyclic ring system to function as enzyme inhibitors.

Interactive Data Table: Enzyme Inhibitory Activity of a Related Compound

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism of Action | Reference |

|---|

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical therapeutic strategy, particularly for neurodegenerative disorders such as Alzheimer's disease. While the core structure of this compound, containing both thiazole and pyridine (B92270) rings, is found in various biologically active molecules, direct experimental studies evaluating its specific inhibitory activity against AChE and BChE are not extensively available in the current body of literature. The presence of these heterocyclic systems, however, suggests that this compound and its derivatives could be of interest for future investigations in this area, as both thiazole and pyridine moieties are features of known cholinesterase inhibitors.

Urease and β-Glucosidase Inhibition

Investigations into the inhibitory effects of this compound on urease and β-glucosidase are still emerging. Direct studies on the specific compound's activity against urease have not been prominently reported.

However, research into structurally similar compounds has shown promise. A study on a series of novel Ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated significant inhibitory activity against α-glucosidase, and to a lesser extent, β-glucosidase. This suggests that the ethyl acetate group attached to a thiazole ring is a viable scaffold for glucosidase inhibition. Although the specific pyridin-4-yl substitution of the primary compound was not detailed, the general class of molecules shows potential in this area. For instance, related thiazole derivatives have been identified as potent inhibitors of these enzymes, indicating that the core structure is conducive to this type of biological activity.

Implications for Therapeutic Applications

The potential enzymatic inhibitory activities of this compound and its analogs carry significant therapeutic implications.

Cholinesterase Inhibition: As inhibitors of AChE and BChE can increase the levels of the neurotransmitter acetylcholine, they are the primary line of treatment for the symptomatic management of Alzheimer's disease. Compounds possessing this activity could play a role in addressing cognitive decline.

Urease Inhibition: Urease is a key enzyme for pathogens like Helicobacter pylori, which is linked to the development of gastritis and peptic ulcers. Inhibiting this enzyme can disrupt the bacteria's ability to survive in the acidic environment of the stomach, offering a potential treatment for these conditions.

β-Glucosidase Inhibition: The inhibition of glucosidase enzymes is an established approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. Furthermore, β-glucosidase is implicated in Gaucher's disease, a lysosomal storage disorder, suggesting another possible, though less common, therapeutic avenue.

Other Biologically Relevant Activities of Thiazole-Containing Analogs

Beyond the specific enzyme inhibitions, analogs containing the thiazole scaffold, a core component of this compound, have been explored for a range of other biological effects.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of thiazole derivatives. In one such study, novel pyridyl-carbonyl thiazoles, considered analogs of the marine compound dendrodoine, were synthesized and evaluated for their antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays. nih.govresearchgate.net The results indicated that several of these analogs possess notable antioxidant capacity. researchgate.net Compounds with 2-pyridyl substituents generally showed lower activity, which was theorized to be a result of intramolecular interactions. nih.govresearchgate.net In contrast, analogs with different substitution patterns demonstrated higher antioxidant activity. nih.gov

| Compound | DPPH Scavenging Activity (IC50 in mM) | FRAP Assay (TEAC in mM) |

|---|---|---|

| Analog 3cf | 18.05 | 28.10 |

| Analog 3bd | 22.15 | 26.02 |

| Trolox (Standard) | 15.80 | >30 |

| Ascorbic Acid (Standard) | 10.12 | >30 |

Anticonvulsant Actions

The thiazole nucleus is a key feature in a variety of compounds investigated for anticonvulsant properties. biointerfaceresearch.com The anticonvulsant activity of these analogs is often evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. mdpi.com

Studies on different classes of thiazole-containing compounds, including thiazolidinones and triazolylthiazoles, have identified several derivatives with significant anticonvulsant activity. mdpi.comnih.gov For example, certain 5-substituted 2-imino-4-thiazolidinone derivatives have shown excellent activity in both MES and PTZ models. mdpi.com This suggests that the thiazole ring acts as a valuable pharmacophore for the development of new antiepileptic agents. biointerfaceresearch.com The activity is often influenced by the nature of the substituents on the thiazole and associated rings. nih.gov

| Compound Class | Representative Analog | Anticonvulsant Activity Model | Observed Effect |

|---|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & scPTZ | Excellent anticonvulsant activity |

| Thiazole-bearing 4-Thiazolidinones | (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester | MES & scPTZ | Excellent anticonvulsant activity |

| N-4-substituted triazolylthiazoles | Generic Analog | scPTZ | Protection against seizures at 25–200 mg/kg |

| Thiazole incorporated (arylalkyl)azoles | 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | MES & scPTZ | Noticeable activity at 30 and 100 mg/kg |

Structure Activity Relationship Sar and Pharmacophore Analysis

Dissecting the Structural Determinants of Biological Activity

The fundamental scaffold of Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate is a 2,4-disubstituted thiazole (B1198619). Thiazole-based compounds are a cornerstone in medicinal chemistry, recognized for a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. dergipark.org.trresearchgate.netnih.govresearchgate.net The thiazole ring itself is considered a "privileged scaffold," a structural framework that is capable of binding to multiple biological targets. researchgate.netnih.gov Its biological versatility arises from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems.

The Pyridine (B92270) Moiety: Connected at the 2-position of the thiazole, this nitrogen-containing aromatic ring is a common feature in numerous therapeutic agents and is crucial for forming key interactions such as hydrogen bonds. nih.gov

The Thiazole Core: This five-membered heterocyclic ring acts as a central linker and is itself a significant pharmacophore. researchgate.netresearchgate.net The substitution pattern, particularly at the C2 and C4 positions, is critical for modulating activity. dergipark.org.tr

The Ethyl Acetate (B1210297) Side Chain: Attached at the 4-position of the thiazole, this flexible chain can influence solubility, metabolic stability, and the molecule's ability to fit into a target's binding pocket. mdpi.com

SAR studies on analogous structures reveal that modifications to any of these three regions can lead to significant changes in potency and selectivity, highlighting their importance as determinants of biological activity.

Role of the Pyridine Moiety and its Substitutions

The pyridine ring is a key structural element in a multitude of pharmacologically active compounds. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target. The position of the nitrogen atom within the ring (e.g., 2-, 3-, or 4-position) can significantly alter the molecule's electronic distribution and spatial orientation, thereby influencing its binding affinity.

In the context of the 2-(pyridyl)thiazole scaffold, the specific isomer of pyridine plays a role in determining the biological outcome. While some studies on related scaffolds suggest that 2-pyridyl and 4-pyridyl derivatives can exhibit similar cytotoxic activity, other research highlights the distinct impact of the nitrogen's position on specific therapeutic activities. nih.govnih.gov For instance, in one study on 2-amino-4-(pyridyl)thiazole derivatives, the 2-pyridyl isomer was found to be optimal for antimycobacterial activity. nih.gov This indicates that while the pyridine ring is a critical pharmacophoric feature, its precise orientation, as dictated by the nitrogen's location, can be fine-tuned to achieve target-specific activity.

| Pyridine Isomer | Scaffold | Finding | Biological Activity |

| 2-pyridyl | 2-amino-4-(pyridyl)thiazole | Optimal for activity | Antimycobacterial nih.gov |

| 4-pyridyl | 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole | Exhibited similar activity to the 2-pyridyl derivative | Anticancer nih.gov |

| 3-pyridyl | 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole | Showed enhanced activity with specific thiazole substituents | Anticancer nih.gov |

Importance of the Thiazole Ring Substituents

The thiazole ring serves as a central scaffold, and its substitution pattern is a critical determinant of biological activity. nih.govresearchgate.net In this compound, the ring is substituted at the C2 and C4 positions, a common motif in many bioactive molecules. dergipark.org.tr The nature of the groups at these positions dictates the molecule's interaction with its biological target.

C4-Position Substituent: The ethyl acetate group at the C4 position is equally important. This position is often a site for modification to optimize potency and pharmacokinetic properties. Altering the length, flexibility, and chemical nature of the side chain at C4 can lead to dramatic changes in biological effects. Studies on related thiazole derivatives have shown that various substituents at this position, ranging from simple alkyl groups to more complex heterocyclic systems, can confer a wide range of activities. nih.govnih.gov

Contribution of the Ethyl Acetate Side Chain to Activity

The ethyl acetate side chain at the C4 position of the thiazole ring is a flexible and functional component that can significantly influence the molecule's biological profile. Its contribution can be understood through several mechanisms.

Firstly, the ester group contains a carbonyl oxygen that can act as a hydrogen bond acceptor. mdpi.com This is a common and critical interaction in drug-receptor binding, helping to anchor the molecule in the active site of a protein or enzyme. Molecular modeling studies on structurally related compounds with similar side chains have predicted the formation of such hydrogen bonds with key amino acid residues like threonine in an enzyme's binding pocket. mdpi.com

Secondly, the ethyl group provides a degree of lipophilicity and conformational flexibility. This allows the side chain to adopt various orientations, potentially enabling a better fit within a hydrophobic pocket of a target protein. The length and nature of this alkyl-ester chain are often critical; modifications can alter the compound's solubility, membrane permeability, and metabolic stability. For example, the conversion of the ethyl ester to a hydrazide is a common synthetic step to generate new derivatives with different biological activities, underscoring the importance of this functional group as a point for chemical modification. farmaciajournal.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For classes of compounds including thiazole and pyridine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity. tandfonline.com

These studies typically analyze a series of related compounds and use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or non-linear approaches like Artificial Neural Networks (ANN) to build predictive models. wu.ac.th The models are based on molecular descriptors, which are numerical values representing different aspects of a molecule's structure.

Key descriptors found to be significant in QSAR models of related thiazole-containing compounds include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept electrons.

Topological and Autocorrelation Descriptors: These describe the atomic arrangement and distribution of properties within the molecule, such as Moreau-Broto autocorrelation (e.g., ATSC1i) and Moran autocorrelation (e.g., MATS8c), which have been linked to inhibitory activity. tandfonline.com

Physicochemical Properties: Molar refractivity (MR) and the logarithm of the partition coefficient (LogP) are often important, representing steric bulk and lipophilicity, respectively.

Surface Area Descriptors: The relative positive surface area (RPSA) has also been identified as a significant factor influencing biological activity. tandfonline.com

These QSAR models provide valuable insights into the SAR, helping to rationalize the observed activities and guide the design of new, more potent analogues of this compound by optimizing these key structural and physicochemical properties. nih.govtandfonline.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the constitution and connectivity of Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate can be unequivocally confirmed.

¹H NMR and ¹³C NMR for Structural Confirmation.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the methylene protons of the acetate (B1210297) group, and characteristic signals for the protons on the thiazole (B1198619) and pyridine (B92270) rings.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms. The spectrum for this compound would display unique resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the distinct aromatic carbons of the thiazole and pyridine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Group | Predicted ¹H NMR Signal (ppm) | Predicted ¹³C NMR Signal (ppm) |

|---|---|---|

| Ethyl CH₃ | Triplet (~1.2-1.4) | ~14 |

| Ethyl CH₂ | Quartet (~4.1-4.3) | ~61 |

| Acetate CH₂ | Singlet (~3.8-4.0) | ~35-40 |

| Thiazole C-H | Singlet (~7.0-7.5) | ~110-120 |

| Pyridine C-H (ortho to N) | Doublet (~8.6-8.8) | ~150 |

| Pyridine C-H (meta to N) | Doublet (~7.8-8.0) | ~120-125 |

| Ester C=O | N/A | ~170 |

Note: These are estimated chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques for Connectivity and Conformation.

To further confirm the assignment of ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would show correlations between adjacent protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This would be crucial for establishing the connection between the acetate methylene group and the thiazole ring, and between the thiazole and pyridine rings.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation Patterns.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer structural clues.

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₂N₂O₂S), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, thereby verifying the molecular formula with high confidence.

Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC).

Hyphenated techniques couple a separation method with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This could be used if the compound is sufficiently volatile and thermally stable. It separates the compound from any impurities before it enters the mass spectrometer for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS): These are more commonly used for non-volatile or thermally sensitive compounds. The compound is first passed through an LC or UPLC column for separation and then ionized (e.g., using Electrospray Ionization - ESI) before mass analysis. ekb.eg This is the preferred method for purity assessment and analysis in complex matrices.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways for this molecule could include the loss of the ethoxy radical (-•OCH₂CH₃), followed by the loss of carbon monoxide (-CO), or the cleavage of the acetate side chain. asianpubs.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 264.31 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 265.07 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show strong characteristic absorption bands. A prominent peak would be the C=O stretching vibration of the ester group. Other key bands would include C-O stretching, C-N and C=C stretching from the aromatic rings, and C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring vibrations of the pyridine and thiazole moieties.

Table 3: Predicted Vibrational Spectroscopy Bands for Key Functional Groups

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (Ester) | 1735-1750 | 1735-1750 | Stretching |

| C=N, C=C (Aromatic) | 1450-1650 | 1450-1650 | Ring Stretching |

| C-O (Ester) | 1150-1250 | 1150-1250 | Stretching |

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal evidence of its molecular structure. This technique elucidates bond lengths, bond angles, and torsion angles, offering a detailed view of the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice and identifies crucial non-covalent interactions, such as hydrogen bonds and π-stacking, which govern the supramolecular architecture.

Intermolecular interactions are critical in defining the crystal packing. In analogous compounds, weak C—H⋯O and N—H⋯N hydrogen bonds are frequently observed, linking molecules into extended networks like polymeric zigzag tapes. nih.goviucr.org Additionally, π-stacking interactions between the aromatic pyridyl and thiazole rings can contribute to the stability of the crystal structure. enamine.net The specific nature and geometry of these interactions are fundamental to the material's physical properties.

Table 1: Crystallographic Data for a Structurally Related Thiazole Compound Data for Ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate–d3-methyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate (0.88/0.12) iucr.org

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of synthesized molecules like this compound. These methods rely on the differential partitioning of a compound between a stationary phase and a mobile phase.

While specific chromatographic procedures for the title compound are not detailed in the available literature, the application of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) to related heterocyclic structures is well-documented. These techniques are routinely used for monitoring reaction progress, purifying crude products, and determining the final purity of the compound. rsc.orgresearchgate.netnih.gov

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. For molecules similar to this compound, reversed-phase HPLC is a common method. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The separation is based on the differential hydrophobicity of the components. Detection is often achieved using a UV detector, as aromatic systems like pyridine and thiazole exhibit strong UV absorbance. HPLC is frequently used to determine the purity of final products and can be adapted for quantitative analysis. nih.gov

TLC is a simple, rapid, and inexpensive chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. rsc.orgresearchgate.net A stationary phase, typically silica (B1680970) gel or alumina, is coated on a flat plate. The sample is spotted on the plate, which is then placed in a developing chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action. For related compounds, mixtures of ethyl acetate and heptane (B126788) or petroleum ether are often used as the mobile phase. rsc.orgnih.govresearchgate.net The separated spots are visualized under UV light or by staining. The retention factor (Rf) value is used to identify compounds.

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. The mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. While less common than HPLC for this class of molecules due to their relatively high boiling points and potential for thermal degradation, GC can be employed for purity assessment if the compound is sufficiently volatile and stable. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of components. rsc.org Its application would typically involve analyzing more volatile precursors or byproducts from the synthesis.

Table 2: Application of Chromatographic Methods for Related Compounds

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This method was used to confirm the structure of related thiazole derivatives. researchgate.net

For this compound, the molecular formula is C₁₂H₁₂N₂O₂S. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Analysis for this compound Calculated based on the molecular formula C₁₂H₁₂N₂O₂S (Molecular Weight: 264.31 g/mol)

Computational Chemistry and Molecular Modeling in Thiazole Research

Quantum Chemical Calculations: Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods are used to predict molecular stability, reactivity, and spectroscopic characteristics.

A key aspect of DFT analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com These calculations help in understanding charge transfer interactions within the molecule. irjweb.comresearchgate.net

Table 1: Representative DFT-Calculated Properties for Thiazole-Related Compounds Note: The following data is derived from studies on analogous compounds to illustrate the outputs of DFT calculations, as specific data for Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate is not publicly available.

| Compound/System | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | B3LYP/6-31G(d,p) | - | - | 2.96 | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | - | - | Increased gap in DMSO | materialsciencejournal.org |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. brieflands.comnih.gov

For thiazole (B1198619) derivatives like this compound, molecular docking can be used to predict how the compound fits into the active site of a target protein. nih.gov The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable interactions. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Docking studies on similar thiazole-containing compounds have been used to predict binding modes on targets such as cyclooxygenase (COX) enzymes, the Rho family of GTPases, and cyclin-dependent kinases (CDKs). brieflands.comnih.govnih.gov

The results from molecular docking studies provide a molecular basis for a compound's observed biological activity. brieflands.com By visualizing the predicted binding mode, researchers can understand why certain structural features of a molecule are essential for its function. For example, docking studies on a series of thiazole derivatives showed a good correlation between their calculated binding affinities for the COX-2 enzyme and their experimentally measured anti-inflammatory activity. brieflands.com This allows for the rationalization of structure-activity relationships (SAR), where modifications to the molecular structure can be directly linked to changes in biological effect.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Protein Target | Purpose of Study | Key Findings | Source |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates | COX-1 / COX-2 | Predict binding modes for anti-inflammatory activity | Good correlation observed between binding modes in COX-2 and activity. | brieflands.com |

| New heterocycles linked thiazole conjugates | Rho6 protein | Assess interaction modes for anti-hepatic cancer potential | Compounds showed good docking scores with acceptable binding interactions. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identify novel inhibitors | Differences in binding pockets may allow for selective inhibitor development. | nih.gov |

| Thiazolyl-pyrazoline derivatives | EGFR | Evaluate binding patterns for anticancer activity | Common binding pattern similar to erlotinib (B232) was observed. | scienceopen.com |

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be ligand-based, searching for molecules similar to a known active compound, or structure-based, where docking is used to fit library compounds into the target's binding site. Thiazole and pyridine (B92270) scaffolds are often included in these libraries due to their prevalence in biologically active compounds. researchgate.net Virtual screening can rapidly narrow down millions of candidate compounds to a manageable number for experimental testing, significantly accelerating the initial stages of drug discovery. nih.gov

De novo drug design, conversely, involves designing a novel molecule from scratch. Algorithms are used to construct a molecule piece by piece within the constraints of the protein's active site, optimizing its fit and interactions. This approach can lead to the discovery of entirely new chemical scaffolds that may have improved potency or novel mechanisms of action.

Conformation and Tautomerism Studies

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Computational studies are used to explore the possible conformations of flexible molecules like this compound. The ethyl acetate (B1210297) side chain, in particular, can adopt multiple orientations. Studies on structurally related compounds have highlighted the importance of the relative orientation of the heterocyclic rings; for example, a significant twist can exist between the thiazole and pyridine rings, which impacts electronic conjugation. iucr.org

Tautomerism, the interconversion between structural isomers, is another critical aspect to consider. The ethyl acetate moiety of the target compound has the potential to exhibit keto-enol tautomerism, where a proton migrates from the carbon adjacent to the carbonyl group to the carbonyl oxygen, forming an enol. nih.gov While the keto form is generally more stable for simple esters, the equilibrium can be influenced by the solvent and the presence of other functional groups. nih.govlibretexts.org Understanding the predominant tautomeric form is essential as it can affect the molecule's hydrogen bonding capabilities and how it interacts with biological targets.

Emerging Trends and Future Directions in Ethyl 2 2 Pyridin 4 Yl Thiazol 4 Yl Acetate Research

Development of Novel Therapeutic Agents

The pyridine-thiazole core of Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate is recognized as a "privileged structure" in drug discovery, serving as a key intermediate in the synthesis of numerous biologically active molecules. myskinrecipes.com Research is increasingly focused on leveraging this scaffold to develop novel therapeutic agents across several disease categories.

Anticancer Agents: A significant area of research involves the development of pyridine-thiazole hybrids as anticancer agents. nih.govnih.govresearchgate.net Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including lung, breast, colon, and liver cancer. nih.govacs.orgresearchgate.netmdpi.com The mechanisms of action are diverse, with some derivatives acting as inhibitors of critical enzymes like protein kinases (e.g., c-Met, VEGFR-2) and PARP1, which are involved in cancer cell proliferation and survival. nih.govmdpi.com The addition of different functional groups to the core structure has been shown to significantly influence cytotoxic potency, with some compounds exhibiting IC₅₀ values in the nanomolar range, occasionally surpassing the efficacy of established drugs like cisplatin and doxorubicin in preclinical studies. researchgate.net

Antimicrobial Agents: The structural motif is also a promising starting point for new antimicrobial drugs. myskinrecipes.com Various derivatives have been synthesized and tested against pathogenic bacteria and fungi, with some exhibiting significant activity. nih.gov This is particularly relevant in the era of growing antibiotic resistance, where novel chemical entities with unique mechanisms of action are urgently needed.

Anticonvulsant and Anti-inflammatory Agents: The therapeutic potential of this scaffold extends to neurological and inflammatory conditions. Thiazole (B1198619) and thiazolidinone-containing compounds have demonstrated notable anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.govmdpi.comtandfonline.com Furthermore, certain pyridine- and thiazole-based hydrazides have shown promising anti-inflammatory activity. myskinrecipes.com

Table 1: Therapeutic Applications of Pyridine-Thiazole Derivatives

| Therapeutic Area | Specific Target/Application | Key Findings |

|---|---|---|

| Oncology | c-Met Kinase, VEGFR-2, PARP1 Inhibition | Potent cytotoxicity against lung, breast, and liver cancer cell lines. nih.govnih.govresearchgate.netmdpi.com |

| Infectious Diseases | Antibacterial, Antifungal | Broad-spectrum activity against various pathogenic microorganisms. myskinrecipes.comnih.gov |

| Neurology | Anticonvulsant (Epilepsy) | Significant protection in MES and scPTZ seizure models. biointerfaceresearch.commdpi.comtandfonline.com |

| Inflammation | Anti-inflammatory | Inhibition of protein denaturation. myskinrecipes.com |

| Metabolic Disorders | Antiglycation (Diabetes Complications) | Excellent inhibition of advanced glycation end-product (AGE) formation. researchgate.netresearchgate.netnih.gov |

Advanced Methodologies for Synthesis and Characterization

The growing interest in this compound and its derivatives has spurred the development of advanced and efficient synthetic methodologies.

Synthesis: The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, remains a cornerstone for creating the thiazole ring. chemhelpasap.comnih.gov However, modern advancements focus on improving yields, reducing reaction times, and employing greener chemistry principles. nih.gov These include:

One-Pot, Multi-Component Reactions: These procedures combine several reactants in a single step to generate complex molecules, enhancing efficiency and reducing waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. wikipedia.org

Green Catalysis: Researchers are exploring the use of environmentally benign and reusable catalysts, such as silica-supported tungstosilicic acid or chitosan-based biocatalysts, to promote sustainability. nih.govmdpi.combenthamscience.com

Modified Hantzsch Syntheses: Variations like the Holzapfel-Meyers-Nicolaou modification allow for the stereoselective synthesis of functionalized thiazoles, which is crucial for developing chiral drugs. researchgate.net

Characterization: The structural confirmation of newly synthesized derivatives relies on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the precise molecular structure. mdpi.comnih.govsapub.org Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), confirms the molecular weight and elemental composition. nih.govnih.gov For crystalline compounds, single-crystal X-ray diffraction provides definitive three-dimensional structural information, revealing bond angles, lengths, and intermolecular interactions that can be crucial for understanding biological activity. nih.govtandfonline.comrsc.org

Expanding the Scope of Biological Applications

While initial research focused on anticancer and antimicrobial activities, the biological applications of derivatives from the this compound scaffold are expanding into new and promising areas.

One of the most significant emerging applications is in the management of diabetic complications. Several studies have identified thiazole derivatives as potent antiglycation agents . researchgate.netresearchgate.net These compounds inhibit the non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic neuropathy, nephropathy, and retinopathy. Some novel hydrazinylthiazole derivatives have shown antiglycation activity significantly superior to the standard drug, aminoguanidine. nih.gov

Beyond this, the scaffold is being investigated for other specialized therapeutic uses. Research into thiazole-containing compounds has revealed potential as:

Antiparasitic agents for treating filarial infections.

Antiviral agents , including for HIV. tandfonline.com

Cholinesterase inhibitors , which are relevant for treating neurodegenerative disorders like Alzheimer's disease. researchgate.net

This diversification highlights the chemical versatility of the pyridine-thiazole core and suggests that its full therapeutic potential is still being uncovered.

Integration of Computational Methods for Rational Drug Design

The development of novel therapeutic agents based on this compound is increasingly being accelerated by the integration of computational methods. These in silico techniques allow for the rational design and prediction of biological activity before synthesis, saving significant time and resources.

Molecular Docking: This is a widely used technique to predict the binding orientation and affinity of a molecule to the active site of a target protein. biointerfaceresearch.comnih.gov For pyridine-thiazole derivatives, docking studies have been used to understand their interactions with enzymes like VEGFR-2, α-amylase, and various protein kinases, helping to explain the structural basis for their biological activity. nih.govresearchgate.net

In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govtandfonline.com This helps researchers prioritize compounds with favorable pharmacokinetic profiles and low predicted toxicity for further development, increasing the likelihood of success in later-stage clinical trials. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of compounds with their biological activity. While not explicitly detailed for this specific compound in the provided context, it is a standard computational approach used for this class of molecules to guide the design of more potent analogs.

Table 2: Application of Computational Methods in Pyridine-Thiazole Research

| Computational Method | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Elucidating interactions with anticancer targets like VEGFR-2 and anti-diabetic targets like α-amylase. nih.govresearchgate.net |

| In Silico ADMET | Predict pharmacokinetic and toxicity profiles. | Evaluating drug-likeness and potential oral bioavailability of new derivatives. nih.govtandfonline.complos.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Confirming the stability of binding interactions predicted by molecular docking. nih.govplos.org |

Exploration of the Compound in Catalysis and Advanced Materials Science

The unique chemical structure of this compound, featuring electron-rich nitrogen and sulfur atoms, makes it and its derivatives attractive candidates for applications beyond medicine, particularly in catalysis and materials science.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine (B92270) and thiazole moieties are excellent ligands for coordinating with metal ions. This property is being exploited to construct coordination polymers and MOFs. tandfonline.commdpi.com These materials have ordered, crystalline structures with potential applications in gas storage, separation, and sensing. For instance, a sulfur-containing Cd(II) coordination polymer has been synthesized using a related 4-(4-pyridinyl)thiazole-2-thiol ligand, forming a one-dimensional structure with interesting photoluminescent properties. tandfonline.com Zinc (II) and Cadmium (II) complexes with pyridine thiazolone derivatives have also been shown to form intricate 2D and 3D frameworks. tandfonline.com

Luminescent Materials: Many thiazole-based compounds and their metal complexes exhibit fluorescence. nih.gov This has led to their investigation as organic light-emitting diodes (OLEDs) and fluorescent sensors. The formation of zinc-thiazole complexes, for example, can lead to enhanced emission properties, making them suitable candidates for zinc sensing applications. nih.gov

Catalysis: While direct applications in catalysis for this specific compound are still emerging, the ability of thiazolium salts (formed by alkylating the thiazole nitrogen) to act as catalysts in reactions like the Stetter and Benzoin condensations is well-established. wikipedia.org Furthermore, the coordination capability of the pyridine-thiazole scaffold suggests potential for developing novel metal complexes that could serve as catalysts in various organic transformations. benthamscience.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine and thiazole precursors. Key steps include:

- Cyclocondensation : Reacting pyridin-4-yl-thioamide derivatives with ethyl bromoacetate under reflux conditions in ethanol or THF .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) is critical for isolating intermediates and final products .

- Optimization : Control of temperature (60–80°C), pH (neutral to mildly acidic), and solvent polarity improves yield (typically 60–85%). Catalysts like DMAP or DCC may enhance coupling efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the thiazole ring (δ 6.8–7.5 ppm) and pyridin-4-yl protons (δ 8.5–8.7 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 279.3) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and C-N stretches (~1250 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters .

- Challenges : Crystallization may require vapor diffusion with DMSO/water mixtures. Disorder in the ethyl acetate group can be resolved via iterative refinement .

- Validation : Compare experimental bond lengths/angles with DFT calculations (e.g., Gaussian 16) to confirm stereoelectronic effects .

Q. What strategies address contradictory cytotoxicity data between this compound and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at pyridine or thiazole positions) and assay against cancer cell lines (e.g., MCF-7, HepG2). Fluorine substitution often enhances potency by improving membrane permeability .

- Statistical Analysis : Apply ANOVA to compare IC values across analogs. Confounding factors (e.g., assay variability) require normalization to positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin, explaining divergent results .

Q. How does the pyridin-4-yl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The pyridin-4-yl ring’s electron-withdrawing nature polarizes the thiazole-acetate moiety, enhancing electrophilicity at the carbonyl group .

- Experimental Validation : React with nucleophiles (e.g., hydrazine) to form hydrazide derivatives. Monitor reaction rates via HPLC to correlate electronic effects with reactivity .

Q. What methodologies assess metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. High stability (>50% remaining) suggests suitability for in vivo testing .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation or ester hydrolysis products. Cytochrome P450 inhibition assays (e.g., CYP3A4) clarify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.